5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide
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Overview
Description
5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been shown to possess significant antiviral properties. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could be synthesized and tested for potential antiviral effects, contributing to the development of new antiviral medications.
Antibacterial Activity
Furan derivatives are known for their antibacterial activity, making them valuable in the fight against microbial resistance . The furan moiety within the compound could be leveraged to synthesize new antibacterial agents, potentially offering a solution to antibiotic-resistant bacterial strains.
Anti-inflammatory and Analgesic Applications
Some indole derivatives have been found to exhibit anti-inflammatory and analgesic activities . By exploring the bioactivity of “5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide”, researchers could potentially develop new treatments for conditions associated with inflammation and pain.
Anticancer Potential
The structural complexity of the compound suggests it may bind with high affinity to multiple receptors, which is a desirable trait in anticancer drug design . Its potential to act on cancer cells could be investigated, contributing to the ongoing search for more effective cancer therapies.
Pharmacological Significance
Given the broad spectrum of biological activities exhibited by similar compounds, there is a possibility that “5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide” could be used in pharmacological studies to develop drugs with diverse therapeutic effects .
Biochemical Studies
The compound’s indole and furan components are of interest in biochemical studies due to their presence in many natural compounds and medicines . It could be used as a pharmacophore model in biochemical assays to understand the interaction between drugs and their targets at a molecular level.
Mechanism of Action
Target of Action
A similar compound, “5-chloro-2,3-dihydronaphtho [1,2- b ]furan-2-carboxylic n - (3′,5′-bis (trifluoromethyl)phenyl)amide”, has been reported to interact with hepatocyte nuclear factor 4α (hnf4α) and stat3 . HNF4α is a nuclear receptor that regulates the expression of several genes involved in liver function, while STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
It can be inferred from a similar compound that it may inhibit liver tumor growth through activation of hnf4α and inhibition of stat3 . This suggests that the compound might interact with these targets, leading to changes in their activity and subsequent alterations in cellular processes .
Biochemical Pathways
Given its reported interaction with hnf4α and stat3 , it can be inferred that the compound may influence pathways related to liver function and cell growth. HNF4α is known to regulate several genes involved in liver function, while STAT3 plays a role in various cellular processes, including cell growth and apoptosis .
Result of Action
A similar compound has been reported to significantly inhibit liver tumor growth . This suggests that the compound may have potential antitumor effects, possibly through its interaction with HNF4α and STAT3 .
properties
IUPAC Name |
5-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-16-8-7-15(23-16)17(21)19-10-13(20)11-3-5-12(6-4-11)14-2-1-9-22-14/h1-9,13,20H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIWAVFXGJGSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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